

A Comparative Guide to the Chemical Composition of *Anthriscus cerefolium* and *Anthriscus sylvestris*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthriscus cerefolium*

Cat. No.: B1171649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical composition of two closely related plant species of the Apiaceae family: ***Anthriscus cerefolium*** (Chervil) and *Anthriscus sylvestris* (Cow Parsley or Wild Chervil). This objective comparison, supported by experimental data from various studies, aims to highlight the distinct phytochemical profiles of these plants, offering valuable insights for research, natural product discovery, and drug development.

Key Chemical Differences at a Glance

Anthriscus cerefolium is primarily characterized by its high content of essential oils, with phenylpropanoids like estragole being the dominant constituents. Its phenolic profile includes various flavonoids and caffeoylquinic acids. In contrast, *Anthriscus sylvestris* is a notable source of lignans, particularly deoxypodophyllotoxin, a compound with significant pharmacological interest. While it also contains essential oils and flavonoids, their composition and concentration differ significantly from *A. cerefolium*. Lignans are not reported as major components in *A. cerefolium*.

Quantitative Data Summary

The following tables summarize the quantitative data on the major chemical classes identified in ***Anthriscus cerefolium*** and *Anthriscus sylvestris*.

Table 1: Essential Oil Composition

Compound	Anthriscus cerefolium (% of total oil)	Anthriscus sylvestris (% of total oil)
Oxygenated Monoterpenes	88.13 - 93.83	7.5 (vegetative)
Estragole (Methyl chavicol)	83.10[1]	-
1-allyl-2,4-dimethoxybenzene	15.15[1]	-
Aliphatic Esters	-	42.48 (flowering) - 66.90 (vegetative)
Chrysanthenyl acetate	-	Dominant ester[1][2]
Monoterpene Hydrocarbons	Present in minor amounts	Present
β-Pinene	<0.01[1]	-
β-Phellandrene	-	38.8 (leaves), 45.5 (roots)[3]
β-Myrcene	-	16.7 (leaves)[3]
Sabinene	-	6.2 (leaves)[3]
Sesquiterpene Hydrocarbons	Present	Present
Undecane	1.75[1]	-

Data compiled from multiple sources; concentrations can vary based on plant part, geographical location, and developmental stage.

Table 2: Lignan Content in *Anthriscus sylvestris*

Lignan	Plant Part	Concentration (mg/g dry weight)
Deoxypodophyllotoxin	Roots	2.0 - 42.8[4]
Fruits	867[5]	
Nemerosin	Roots	2.0 - 23.4[4]
Yatein	Roots	1.1 - 18.5[4]
Fruits	61.0[5]	
Podophyllotoxone	Roots	0.7 - 20.5[4]
Dimethylmatairesinol	Fruits	27.7[5]

Lignans are not reported as significant components of ***Anthriscus cerefolium***.

Table 3: Phenolic Compound Profile

Compound Class/Compound	<i>Anthriscus cerefolium</i>	<i>Anthriscus sylvestris</i>
Total Phenolic Content	76.7 mg GAE/L (methanolic extract)[1][2]	74.6 mg GAE/L (methanolic extract)[1][2]
Flavonoids		
Apigenin	Identified[6]	Identified[7]
Luteolin	Identified[6]	Identified
Luteolin-7-O-glucoside	-	Identified as a main flavonoid[3]
Quercetin	-	Identified[3]
Rutin	-	Identified as a major quercetin glycoside[3]
Phenolic Acids		
Caffeoylquinic acid derivatives	Identified (e.g., Malonyl-1,4-O-dicaffeoylquinic acid)[3]	Identified (e.g., 5-O-caffeoylequinic acid)[8]
Chlorogenic acid	-	Identified[3]

This table provides a qualitative overview. Direct quantitative comparison of individual phenolic compounds is limited in the literature.

Experimental Protocols

Detailed methodologies for the analysis of the key chemical constituents are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

This protocol is a representative method for the qualitative and quantitative analysis of volatile compounds in *Anthriscus* species.

a. Sample Preparation and Extraction:

- Plant Material: Air-dried aerial parts of the plants are used.
- Hydrodistillation: 100 g of the plant material is subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.
- Oil Collection: The collected essential oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed vial.

b. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC-MS) is used.
- Column: A capillary column such as DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) is typically employed.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: The oven temperature is programmed to start at a lower temperature (e.g., 50°C) and gradually increase to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min) to separate the different volatile compounds.
- Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure volatilization of the sample.
- Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 40-500.
- Compound Identification: The identification of constituents is performed by comparing their retention indices and mass spectra with those of authentic standards and by using mass spectral libraries (e.g., NIST, Wiley).
- Quantification: The relative percentage of each component is calculated from the GC peak areas.

High-Performance Liquid Chromatography (HPLC) for Lignan and Phenolic Compound Analysis

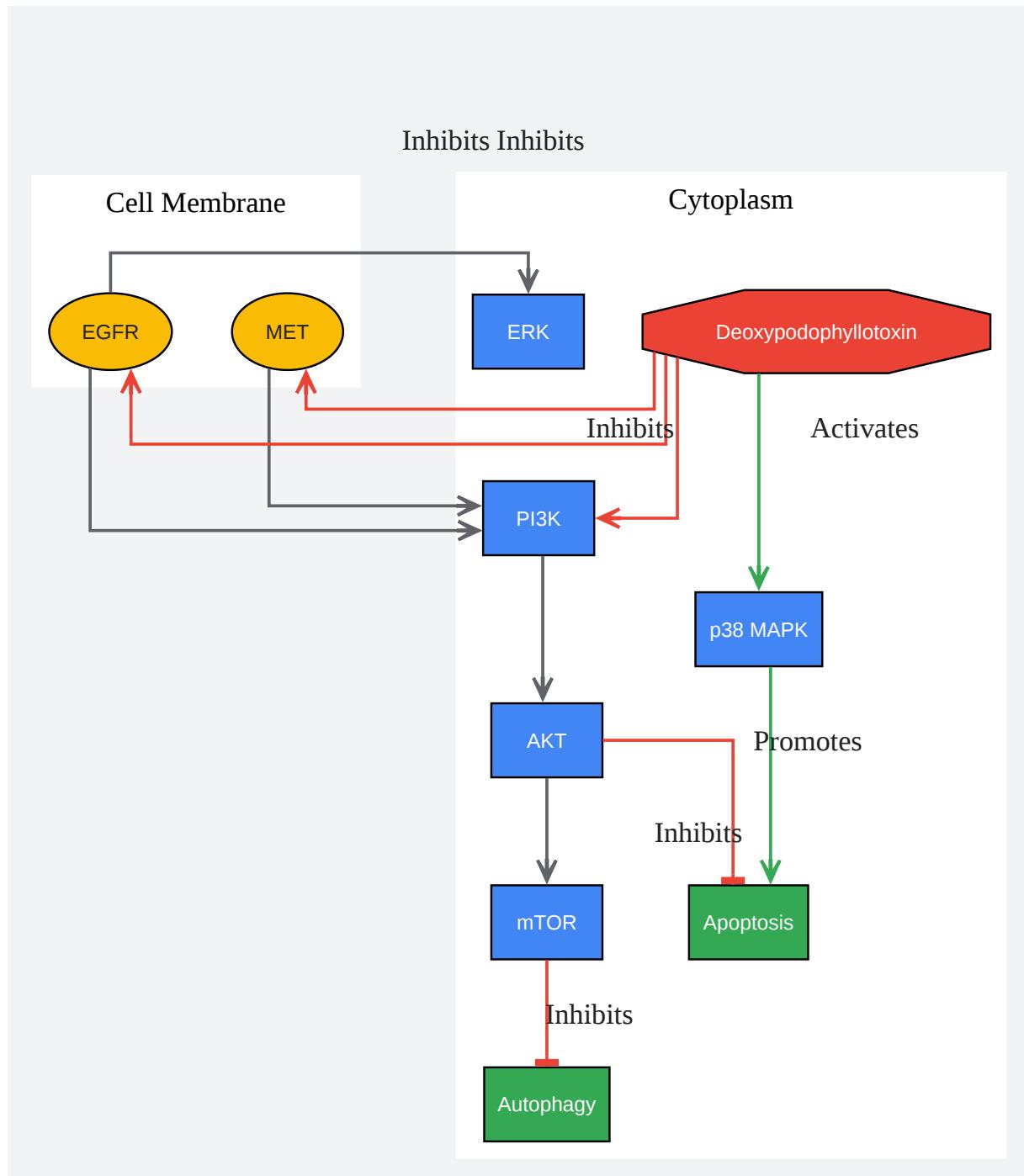
This protocol outlines a general method for the quantification of non-volatile compounds like lignans and phenolics.

a. Sample Preparation and Extraction:

- Plant Material: Dried and powdered plant material (roots for lignans in *A. sylvestris*, aerial parts for phenolics) is used.
- Extraction: The powdered material is extracted with a suitable solvent, such as methanol or a methanol-water mixture, using techniques like maceration, sonication, or Soxhlet extraction. For example, maceration with 80% aqueous methanol with constant shaking can be employed.[9]
- Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract. The extract is then redissolved in the initial mobile phase for HPLC analysis.

b. HPLC Analysis:

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used. For more detailed identification, an HPLC system coupled to a mass spectrometer (LC-MS) is employed.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: A gradient elution is typically performed using a mixture of two solvents, such as acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol. The gradient program is optimized to achieve good separation of the target compounds.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: The UV detector is set at a wavelength appropriate for the compounds of interest (e.g., 280 nm for lignans and 280-320 nm for phenolic compounds).


- Quantification: Quantification is performed by creating a calibration curve with known concentrations of authentic standards. The peak areas of the compounds in the sample extracts are then compared to the calibration curve to determine their concentrations.

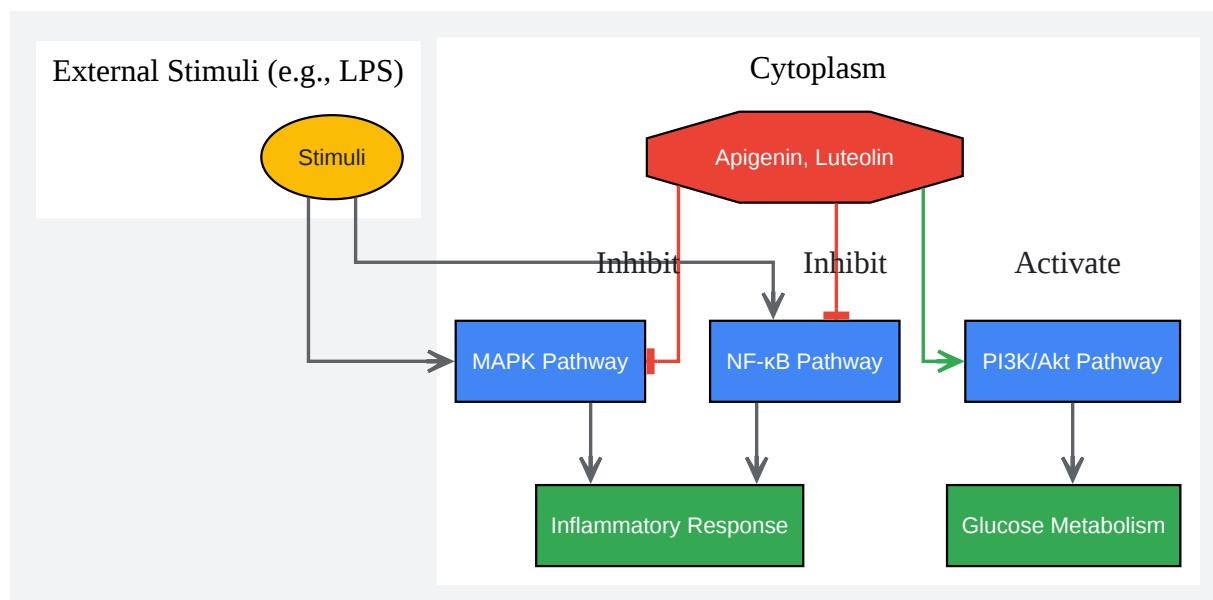
Signaling Pathways and Biological Activities

The distinct chemical profiles of *A. cerefolium* and *A. sylvestris* lead to different biological activities and interactions with cellular signaling pathways.

Anthriscus sylvestris: Deoxypodophyllotoxin Signaling

Deoxypodophyllotoxin, a major lignan in *A. sylvestris*, has been extensively studied for its anticancer properties. It exerts its effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

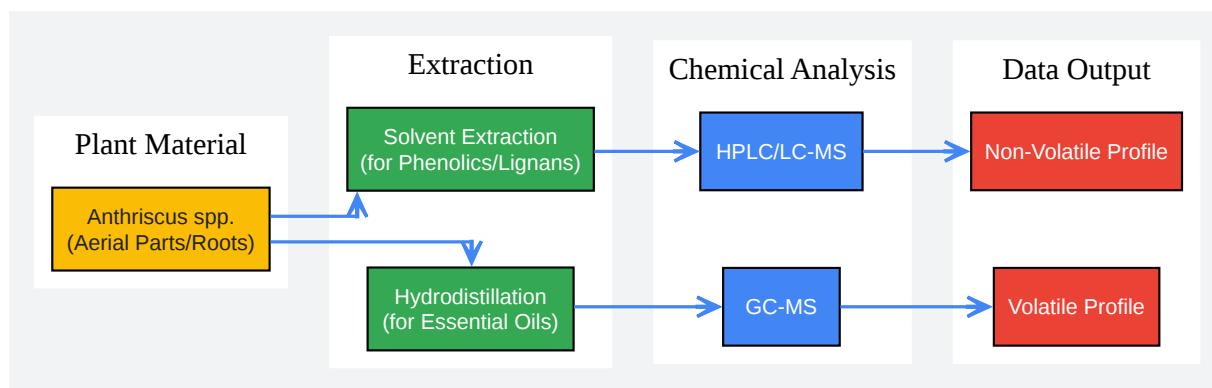
[Click to download full resolution via product page](#)


Caption: Deoxypodophyllotoxin signaling cascade.

Deoxypodophyllotoxin has been shown to inhibit the epidermal growth factor receptor (EGFR) and MET signaling pathways, which in turn suppresses downstream effectors like PI3K/AKT and ERK.[10] This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, deoxypodophyllotoxin can induce apoptosis by suppressing the PI3K/AKT signaling pathway while activating the p38 MAPK pathway.[5][11] It also induces cytoprotective autophagy via the inhibition of the PI3K/AKT/mTOR pathway.[12]

Anthriscus cerefolium: Flavonoid and Phenylpropanoid Activity

The biological activities of *A. cerefolium* are largely attributed to its flavonoids (e.g., apigenin, luteolin) and the essential oil component, estragole.


Flavonoid Signaling: Apigenin and luteolin are known to modulate various signaling pathways related to inflammation and cell survival. They can inhibit the activation of NF- κ B and MAPK signaling pathways, which are crucial in inflammatory responses.[9] These flavonoids have also been shown to partially activate the PI3K/Akt signaling pathway, which is involved in glucose metabolism.[10]

[Click to download full resolution via product page](#)

Caption: General signaling pathways modulated by flavonoids.

Estragole Bioactivity: Estragole, the main component of chervil essential oil, is known for its flavor and fragrance properties. Its biological activities are also under investigation. It is metabolized in the liver, and its bioactivation pathway is of toxicological interest.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for phytochemical analysis.

Conclusion

Anthriscus cerefolium and **Anthriscus sylvestris** present markedly different phytochemical profiles, which dictates their potential applications in research and drug development. *A. cerefolium*, with its high concentration of estragole and unique phenolic composition, is a subject of interest for its flavor, fragrance, and potential anti-inflammatory and metabolic modulatory effects. In contrast, *A. sylvestris* stands out as a rich source of bioactive lignans, particularly deoxypodophyllotoxin, with well-documented anticancer properties through the modulation of critical cellular signaling pathways. This comparative guide underscores the importance of species-specific phytochemical investigation for the targeted discovery of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apigenin and Luteolin Regulate Autophagy by Targeting NRH-Quinone Oxidoreductase 2 in Liver Cells | MDPI [mdpi.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethnomedicinal, Phytochemical and Pharmacological Profile of Anthriscus sylvestris as an Alternative Source for Anticancer Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.pmf.uns.ac.rs [ojs.pmf.uns.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Chemical Composition of Anthriscus cerefolium and Anthriscus sylvestris]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171649#anthriscus-cerefolium-vs-anthriscus-sylvestris-chemical-composition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com